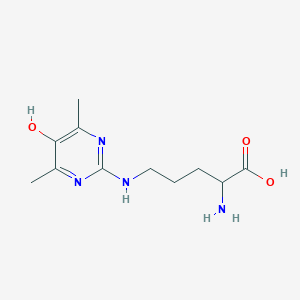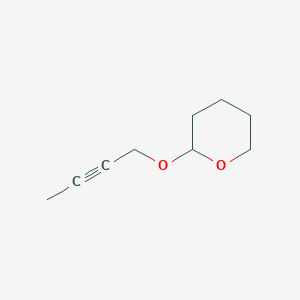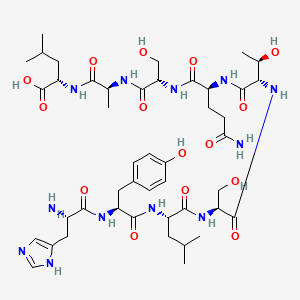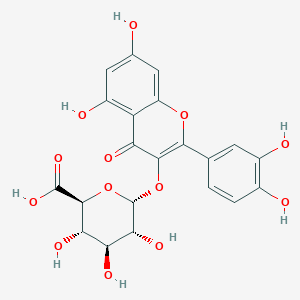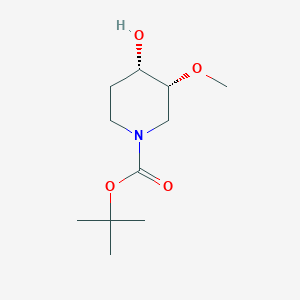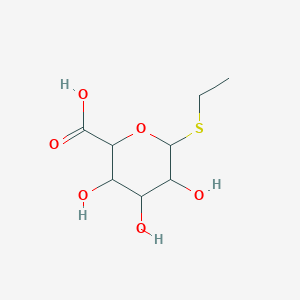
6-Ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Thio-D-glucuronide is a compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound has gained significant attention due to its potential as a biomarker for alcohol consumption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-Thio-D-glucuronide can be synthesized through the conjugation of ethanol with glucuronic acid in the liver. The synthetic route involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction . The reaction conditions typically involve physiological pH and temperature.
Industrial Production Methods
laboratory-scale synthesis can be achieved using the aforementioned enzymatic reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol, ethanol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-Thio-D-glucuronide has several scientific research applications:
Mecanismo De Acción
Ethyl 1-Thio-D-glucuronide exerts its effects through its role as a metabolite of ethanol. The compound is formed by the conjugation of ethanol with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) . This reaction occurs primarily in the liver and results in the formation of a water-soluble metabolite that can be excreted in urine . The molecular targets and pathways involved include the UGT enzymes and the glucuronidation pathway .
Comparación Con Compuestos Similares
Ethyl 1-Thio-D-glucuronide can be compared with other similar compounds, such as:
Ethyl Glucuronide (EtG): Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate (EtS): A metabolite of ethanol formed by the conjugation of ethanol with sulfate.
Uniqueness
Ethyl 1-Thio-D-glucuronide is unique due to the presence of a sulfur atom in its structure, which distinguishes it from other ethanol metabolites like Ethyl Glucuronide and Ethyl Sulfate . This structural difference can influence its reactivity and detection in biological systems .
Propiedades
Fórmula molecular |
C8H14O6S |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
Clave InChI |
XJFLTPWYCFDKGU-UHFFFAOYSA-N |
SMILES canónico |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
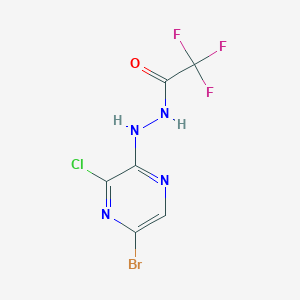
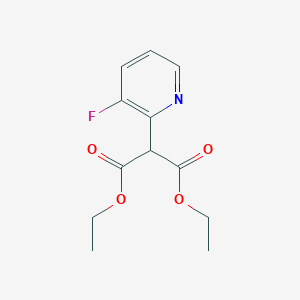
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
